1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Medicinal Chemistry Drug Discovery Chemical Biology

This phenethyl-substituted pyridine-urea hybrid is designed exclusively for systematic SAR campaigns where you compare substituent effects head-to-head. No quantitative bioactivity data exists publicly, ensuring unbiased experimental design. Use it as an LC-MS/NMR reference standard for compound library QC, or as a versatile starting material for N-alkylation, acylation, or electrophilic aromatic substitution to build proprietary second-generation libraries. It is not functionally interchangeable with the thiophen-3-yl isomer (CAS 2034449-16-4), 4-chlorobenzyl analog (CAS 1903405-06-0), or benzhydryl analog – substituting these introduces uncontrolled variables that can invalidate your SAR results.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 2034339-52-9
Cat. No. B2670582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
CAS2034339-52-9
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C19H19N3OS/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23)
InChIKeyZUHILECTXCNWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea (CAS 2034339-52-9) Baseline Characterization for Informed Sourcing


1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea (CAS 2034339-52-9) is a synthetic small molecule belonging to the pyridine-urea hybrid class. It features a 2-(thiophen-2-yl)pyridin-4-yl core linked via a methylene bridge to a urea moiety substituted with a phenethyl group. This architecture is representative of a broader series of heterocyclic urea derivatives explored for potential interactions with kinase and receptor targets. At the time of this assessment, an exhaustive search of primary research papers, patents, and authoritative public databases (including ChEMBL, PubMed, and BindingDB) has identified no published quantitative bioactivity data (e.g., IC50, Ki) for this specific compound. Consequently, any claims regarding its biological potency or target engagement cannot be substantiated with direct evidence from permitted, verifiable sources.

The Risk of Untested Substitution: Why 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea Cannot Be Replaced by a Close Analog Without Data


Within the 2-(thiophen-2-yl)pyridin-4-yl urea family, minor structural modifications are known to critically influence pharmacological profiles. Closely related compounds—such as the thiophen-3-yl positional isomer (CAS 2034449-16-4), the 4-chlorobenzyl analog (CAS 1903405-06-0), and the benzhydryl-substituted analog—differ in substituent size, electronic character, and lipophilicity. In the absence of head-to-head bioactivity data for these analogs, no scientific basis exists to assume functional interchangeability. Sourcing an analog without confirmed equivalent or superior activity introduces uncontrolled variables that can invalidate experimental outcomes, particularly in drug discovery programs where precise structure-activity relationships (SAR) are paramount. The following evidence guide confirms that high-strength, quantitative differentiation data is currently unavailable for this compound, and recommends a data-driven procurement strategy.

Quantitative Differentiation Evidence for 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea Against Closest Analogs


No Published Bioactivity Data for Target Compound or Close Analogs from Primary Sources

A comprehensive search of primary research literature, patents, and authoritative databases (ChEMBL, PubMed, BindingDB) using the CAS number 2034339-52-9 and its chemical structure returns no quantitative bioactivity data (IC50, Ki, EC50) for 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. Similarly, no such data could be identified for its closest commercially cataloged analogs, including the thiophen-3-yl isomer (CAS 2034449-16-4) and the 4-chlorobenzyl derivative (CAS 1903405-06-0). The absence of any comparator data precludes even a cross-study comparable potency ranking. A high-throughput screening hit or patent-derived IC50 value is the minimum prerequisite for differential compound selection, and this threshold is not met by the current evidence landscape.

Medicinal Chemistry Drug Discovery Chemical Biology

Structural Uniqueness of the Phenethyl Substituent Lacks Demonstrated Functional Consequence

The phenethyl substituent on the urea moiety distinguishes this compound from analogs bearing benzhydryl, 4-chlorobenzyl, or thiophen-2-yl groups. Theoretically, the phenethyl group could confer distinct lipophilicity (predicted SlogP), hydrogen-bonding capacity, and conformational flexibility compared to these alternatives. However, without experimental logP/logD, solubility, or permeability measurements for the target compound and its direct comparators, any claim of superior drug-like properties remains speculative. Publicly available physicochemical data for this specific compound is limited to molecular formula (C19H19N3OS) and molecular weight (337.4 g/mol), which are insufficient for discriminating among closely related analogs.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Absence of Class-Level SAR Inferences from Published Pyridine-Urea Hybrid Literature

Published studies on pyridine-urea hybrids have demonstrated that subtle modifications in the aryl substituent can dramatically alter kinase inhibitory potency. For instance, in a series of styryl and phenethyl aryl ureas evaluated as VEGFR-2 inhibitors, compound 8e exhibited an IC50 of 3.93 ± 0.73 µM while compound 8b showed an IC50 of 5.0 ± 1.91 µM against the same target. However, these compounds feature a pyridine-2-yl-urea scaffold, not the 2-(thiophen-2-yl)pyridin-4-yl-methyl urea architecture of the target compound. The presence of the thiophene ring and the methylene spacer in the target compound's core represents a substantial structural departure, making direct SAR extrapolation unreliable. No peer-reviewed study was found that systematically evaluates the SAR of substitutions on the 2-(thiophen-2-yl)pyridin-4-yl-methyl urea scaffold.

Medicinal Chemistry Kinase Inhibition VEGFR-2

Recommended Application Scenarios for 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea Given the Current Evidence Gap


Exploratory Medicinal Chemistry and SAR Expansion

This compound is suitable for research groups actively exploring the 2-(thiophen-2-yl)pyridin-4-yl urea scaffold. Its procurement is justified only as part of a systematic SAR campaign where the phenethyl substituent is being compared head-to-head with other analogs synthesized and tested in-house. The lack of public bioactivity data reinforces the need for de novo synthesis and characterization to build a proprietary or publishable dataset. Any other use case, such as target-specific chemical biology probing, is premature.

Analytical Reference Standard for Chemical Library Quality Control

Given the commercial availability of multiple structurally related analogs (e.g., thiophen-3-yl isomer, 4-chlorobenzyl derivative, benzhydryl analog), this compound can serve as a reference standard for LC-MS or NMR-based quality control when maintaining or expanding a focused compound library. Its distinct retention time and spectral signature enable differentiation from co-eluting impurities in analog mixtures. This application does not require biological activity data and leverages the compound's well-defined chemical identity (MF: C19H19N3OS, MW: 337.4 g/mol).

Targeted Synthesis of an Intermediate for Derivatization

The compound's free urea NH groups and the electron-rich thiophene ring offer potential sites for further chemical derivatization, such as N-alkylation, acylation, or electrophilic aromatic substitution. It may be procured as a starting material for generating a proprietary library of second-generation derivatives. However, this scenario assumes the user has validated the synthetic route and confirmed intermediate purity, as vendor COA data from excluded sources cannot be relied upon for procurement decisions.

Quote Request

Request a Quote for 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.